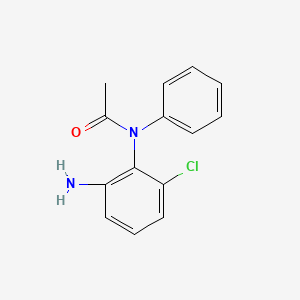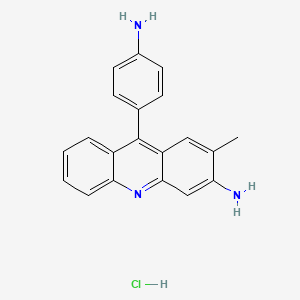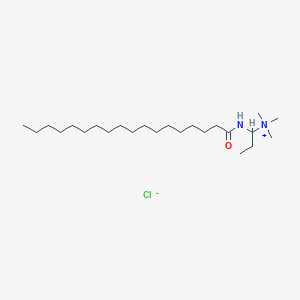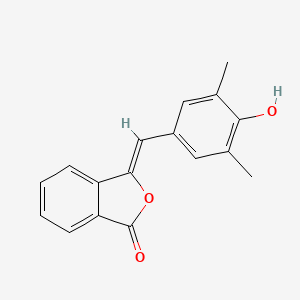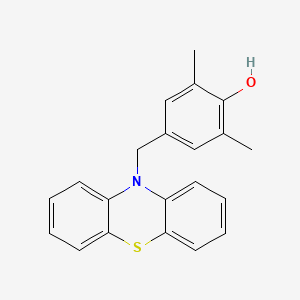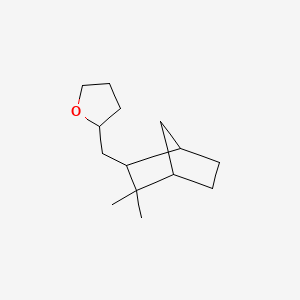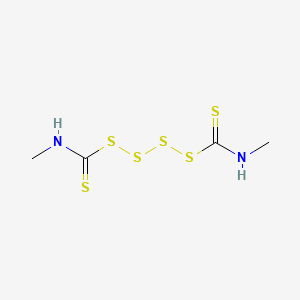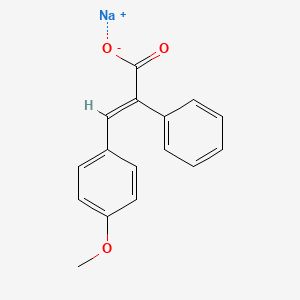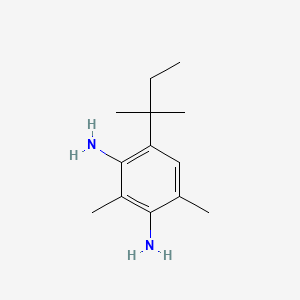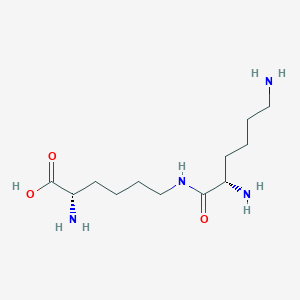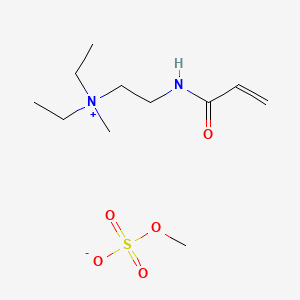
Diethylmethyl(2-((1-oxoallyl)amino)ethyl)ammonium methyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylmethyl(2-((1-oxoallyl)amino)ethyl)ammonium methyl sulphate is a chemical compound with a complex structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethylmethyl(2-((1-oxoallyl)amino)ethyl)ammonium methyl sulphate involves multiple steps. The process typically starts with the reaction of diethylamine with methyl iodide to form diethylmethylamine. This intermediate is then reacted with 2-bromoethylamine hydrobromide to produce diethylmethyl(2-aminoethyl)ammonium bromide. Finally, the compound is treated with methyl sulphate to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The process involves the use of high-purity reagents and catalysts to ensure the desired yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Diethylmethyl(2-((1-oxoallyl)amino)ethyl)ammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, hydroxides, and amines are commonly used.
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Diethylmethyl(2-((1-oxoallyl)amino)ethyl)ammonium methyl sulphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Diethylmethyl(2-((1-oxoallyl)amino)ethyl)ammonium methyl sulphate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethylmethyl(2-((1-phenyl-2-propionyloxy)ethylthio)ethyl)ammonium methyl sulphate
- Diethylmethyl(2-((1-oxoallyl)amino)ethyl)ammonium chloride
Uniqueness
Diethylmethyl(2-((1-oxoallyl)amino)ethyl)ammonium methyl sulphate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
93892-95-6 |
|---|---|
Molekularformel |
C11H24N2O5S |
Molekulargewicht |
296.39 g/mol |
IUPAC-Name |
diethyl-methyl-[2-(prop-2-enoylamino)ethyl]azanium;methyl sulfate |
InChI |
InChI=1S/C10H20N2O.CH4O4S/c1-5-10(13)11-8-9-12(4,6-2)7-3;1-5-6(2,3)4/h5H,1,6-9H2,2-4H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
SHMXKYYYVMBOGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](C)(CC)CCNC(=O)C=C.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



